molecular formula C14H25F3OS B14351838 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one CAS No. 92682-27-4

1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one

Cat. No.: B14351838
CAS No.: 92682-27-4
M. Wt: 298.41 g/mol
InChI Key: KYDANCUFMCPVOZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is a chemical compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a propanone backbone This compound is notable for its unique structural features, which include a trifluoromethyl group, a sulfanyl group, and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one typically involves the introduction of trifluoromethyl and sulfanyl groups into a propanone structure. One common method involves the reaction of a suitable precursor with trifluoromethylating agents and sulfanylating agents under controlled conditions. For example, the reaction of 1,1,1-trifluoroacetone with an appropriate sulfanylating agent in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis methods to ensure efficiency and scalability. Continuous reactors can be employed to introduce raw materials such as trifluoroacetic anhydride and sulfanylating agents, allowing for a streamlined and efficient synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one has a range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including neuroprotection and modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is unique due to its combination of a long undecyl chain, a trifluoromethyl group, and a sulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

92682-27-4

Molecular Formula

C14H25F3OS

Molecular Weight

298.41 g/mol

IUPAC Name

1,1,1-trifluoro-3-undecylsulfanylpropan-2-one

InChI

InChI=1S/C14H25F3OS/c1-2-3-4-5-6-7-8-9-10-11-19-12-13(18)14(15,16)17/h2-12H2,1H3

InChI Key

KYDANCUFMCPVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSCC(=O)C(F)(F)F

Origin of Product

United States

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